Radafaxine
CAS No.: 192374-14-4
Cat. No.: VC21335149
Molecular Formula: C13H18ClNO2
Molecular Weight: 255.74 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 192374-14-4 |
---|---|
Molecular Formula | C13H18ClNO2 |
Molecular Weight | 255.74 g/mol |
IUPAC Name | (2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol |
Standard InChI | InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3/t9-,13+/m0/s1 |
Standard InChI Key | RCOBKSKAZMVBHT-TVQRCGJNSA-N |
Isomeric SMILES | C[C@H]1[C@@](OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O |
SMILES | CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O |
Canonical SMILES | CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O |
Appearance | Off-White to Light Beige Solid |
Melting Point | 112-114°C |
Basic Pharmacological Profile
Radafaxine (developmental code GW-353162) is classified as a norepinephrine-dopamine reuptake inhibitor (NDRI) that was under development by GlaxoSmithKline during the 2000s . Also known as (2S,3S)-hydroxybupropion, this compound demonstrates a distinctive pharmacological profile characterized by selective inhibition of monoamine transporters . What separates Radafaxine from other similar compounds is its preferential selectivity for norepinephrine reuptake inhibition over dopamine reuptake inhibition, providing a unique pharmacodynamic profile .
The compound functions primarily by inhibiting DAT (dopamine transporter) and NET (norepinephrine transporter), effectively increasing the synaptic concentration of these neurotransmitters . This mechanism is particularly relevant for conditions involving catecholaminergic dysregulation, including depression, pain syndromes, and certain neurological disorders .
Comparative Reuptake Inhibition Profile
A distinguishing feature of Radafaxine is its selective potency ratio between norepinephrine and dopamine reuptake inhibition. Scientific studies have quantified this relationship:
Parameter | Radafaxine | Bupropion (Comparative) |
---|---|---|
Dopamine Reuptake Inhibition | 70% of bupropion's efficacy | Reference standard (100%) |
Norepinephrine Reuptake Inhibition | 392% of bupropion's efficacy | Reference standard (100%) |
nAChR Family Modulation | Present | Present |
This pharmacological profile demonstrates Radafaxine's substantial noradrenergic predominance, with nearly four times the norepinephrine reuptake inhibition potency compared to bupropion while maintaining moderate dopaminergic activity . According to GlaxoSmithKline research, this enhanced noradrenergic effect may explain Radafaxine's observed impact on pain perception and fatigue symptoms in preclinical studies .
Chemical Structure and Properties
Radafaxine is chemically identified as (2S,3S)-2-(3-Chlorophenyl)-3,5,5-trimethylmorpholin-2-ol . The compound's structural characteristics significantly influence its pharmacological activity and metabolic profile.
Physical and Chemical Properties
The following table summarizes key chemical properties of Radafaxine:
Property | Value |
---|---|
Chemical Formula | C₁₃H₁₈ClNO₂ |
Molecular Weight | 255.74 g/mol |
CAS Number | 192374-14-4 |
IUPAC Name | (2S,3S)-2-(3-Chlorophenyl)-3,5,5-trimethylmorpholin-2-ol |
Physical Form | Solid (white) |
Canonical SMILES | O[C@]1(C2=CC=CC(Cl)=C2)C@HNC(C)(C)CO1 |
The hydrochloride salt form (Radafaxine hydrochloride) has a molecular weight of 292.2 g/mol with formula C₁₃H₁₉Cl₂NO₂ .
Metabolic Relationship to Bupropion
Radafaxine represents a metabolic derivative of bupropion, the active compound in medications such as Wellbutrin . Specifically, hydroxybupropion (a major metabolite of bupropion) undergoes intramolecular cyclization to produce Radafaxine as the (2S,3S) isomer . This metabolic relationship is significant as it demonstrates how structural modifications to existing pharmaceutical compounds can produce derivatives with altered pharmacological profiles.
The compound exists as stereoisomers, with the (2S,3S) configuration (Radafaxine proper) demonstrating superior pharmacological activity compared to the corresponding (2R,3R) isomer, which exhibits reduced monoamine reuptake inhibition potency .
Development History
Radafaxine underwent developmental investigation by GlaxoSmithKline during the early to mid-2000s . The compound advanced to clinical trials for multiple potential indications, reflecting its versatile pharmacological profile and therapeutic potential.
Pharmacokinetic Properties
Research on Radafaxine's pharmacokinetic profile has revealed important characteristics regarding its absorption, distribution, metabolism, and elimination.
Human Pharmacokinetic Data
A notable pharmacokinetic study utilized positron emission tomography (PET) and [¹¹C]cocaine to evaluate dopamine transporter blockade following oral administration of 40 mg Radafaxine . The study yielded the following pharmacokinetic parameters:
Time Post-Administration | DAT Blockade Percentage |
---|---|
1 hour | 11% |
4 hours | 22% (peak blockade) |
8 hours | 17% |
24 hours | 15% |
These findings demonstrate Radafaxine's relatively slow onset of action, moderate peak effect, and prolonged duration of activity . Peak plasma concentrations were observed at approximately 4-8 hours post-administration, corresponding with the time course of maximum DAT blockade .
The slow onset and extended duration of action represents a distinctive pharmacokinetic profile that has significant implications for both therapeutic applications and abuse potential assessment .
Storage Parameter | Recommendation |
---|---|
Temperature | -20°C for routine storage; -80°C for extended stability |
Solution Stability (in DMSO) | 1 month at -20°C; 6 months at -80°C |
Solubility | DMSO: ≥38 mg/mL (130.05 mM); Water: 33.33 mg/mL (114.07 mM, requires ultrasonication) |
Special Handling | Protect from moisture; avoid repeated freeze-thaw cycles |
For research applications, Radafaxine hydrochloride can be prepared in appropriate solvents including DMSO and water, with DMSO providing superior solubility characteristics .
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